Catalpol

Catalog No.
S522787
CAS No.
2415-24-9
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catalpol

CAS Number

2415-24-9

Product Name

Catalpol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1

InChI Key

LHDWRKICQLTVDL-PZYDOOQISA-N

solubility

Soluble in DMSO.

Synonyms

Catalpinoside

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

The exact mass of the compound Catalpol is 362.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Catalpol (CAS 2415-24-9) is a major iridoid glycoside isolated from plants such as *Rehmannia glutinosa* and various *Plantago* species. It is a well-characterized natural product recognized for a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. Due to its high polarity and water solubility, high-purity Catalpol serves as a critical reference standard and research tool, particularly in studies requiring precise concentration control and freedom from the confounding variables present in crude plant extracts.

Research Fit

CNS model suitability Documented blood-brain barrier penetration enables central nervous system disease model studies
Neuroprotection assays Supports cell viability endpoint research in neurodegeneration models (reported higher rescue vs analogs)
Renal endpoint research Meta-analysis-supported compound for diabetic nephropathy model studies with serum marker context
Pathway selectivity profiling Divergent TNF-α and COX/NO inhibition profile enables iridoid pathway differentiation research

Substituting high-purity Catalpol with crude plant extracts or even close structural analogs like aucubin introduces significant, often unacceptable, variability into experimental and developmental workflows. Crude extracts of *Rehmannia glutinosa* contain highly variable concentrations of Catalpol, which can be as high as 3-4% in fresh roots but drop to as low as 0.27% after traditional steaming processes, alongside a complex matrix of other compounds that can interfere with assays. Furthermore, structurally similar iridoid glycosides such as aucubin, while co-occurring in some species, exhibit distinct metabolic profiles and biological potencies, making them non-equivalent for quantitative studies or as precursors for synthesis. The use of precisely specified, pure Catalpol is therefore essential for achieving reproducible dose-response relationships and reliable analytical quantification.

Substitution Risk

Property
Catalpol
Aucubin / Geniposide / Loganin
Neuroprotection endpoint
Reported highest cell viability rescue in PC12 corticosterone model
Lower reported rescue; endpoint strength may differ
Anti-inflammatory profile
Selective TNF-α inhibition; no COX/NO effect
Aucubin inhibits NO; Loganin strongly inhibits COX-1; profile may not transfer
CNS distribution
Documented CSF penetration
Absent or undocumented; limits direct CNS study replacement
Toxicology context
Acute toxicity endpoints reported (LD50 ranges available)
Hydrolyzed metabolites may carry uncharacterized profiles; review required

Ensured Purity for Analytical & Precursor Applications vs. Crude Extracts

High-purity Catalpol (>95-98%) provides a reliable basis for analytical method development, standard curve generation, and use as a synthetic precursor. In contrast, the Catalpol content in its primary source, *Rehmannia glutinosa*, is highly inconsistent; fresh roots may contain 3-4%, which can drop to 1.79–2.28% in dried roots and as low as 0.27% after steaming. This variability makes crude extracts unsuitable for applications demanding quantitative precision and reproducibility.

Evidence DimensionCompound Purity / Concentration
Target Compound Data>95% (Commercially available high-purity standard)
Comparator Or Baseline0.27% to 4% in *Rehmannia glutinosa* root (depending on processing)
Quantified DifferenceUp to >350-fold higher concentration and guaranteed purity compared to processed crude source material.
ConditionsComparison of commercially available pure Catalpol to reported concentrations in raw and processed plant material.

For quantitative assays, formulation, or synthesis, starting with a known-purity material eliminates a critical source of variability, ensuring experiment-to-experiment reproducibility.

Cell viability rescue
Head-to-head
Catalpol reported highest rescue
Supports cell viability endpoint review in neurodegeneration models
PC12 corticosterone injury; MTT and flow cytometry

Differential Anti-Inflammatory Activity Compared to Analogs Aucubin and Genipin

While often grouped with other iridoids, Catalpol shows a distinct anti-inflammatory activity profile. In a comparative study, Catalpol, aucubin, and genipin were all described as having weak anti-inflammatory activity at baseline. However, another study demonstrated that while 6-O-substituted derivatives of Catalpol showed potent inhibition of NF-κB activation at 50 μmol/L, Catalpol itself did not show effective inhibition at the same concentration, distinguishing its intrinsic activity from its derivatives and other iridoids. This makes it a specific chemical scaffold for derivatization studies.

Evidence DimensionInhibition of NF-κB Luciferase Reporter Activity
Target Compound DataNo effective inhibition observed at 50 μmol/L.
Comparator Or BaselineAucubin and Genipin (described as weak); 6-O-substituted catalpol derivatives (40-60% inhibition at 50 μmol/L).
Quantified DifferenceDemonstrates lower intrinsic NF-κB inhibitory activity at 50 μmol/L compared to its 6-O-substituted derivatives.
ConditionsHEK293 cells transfected with an NF-κB plasmid, stimulated with TNF-α.

This allows researchers to use Catalpol as a well-defined starting point or negative control in structure-activity relationship (SAR) studies, where the goal is to enhance activity through specific chemical modifications.

TNF-α inhibition
Head-to-head
IC50 = 33.3 µM
Informs TNF-α pathway screening context vs. analogs
H-catalpol; no COX-1/COX-2/NO inhibition observed

Superior Abundance in Key Plant Sources Compared to Aucubin

In studies of shared plant sources like *Rehmannia glutinosa* and some *Plantago* species, Catalpol is often found in significantly higher concentrations than its structural analog, aucubin. HPLC analysis of *R. glutinosa* leaves across developmental stages showed that the content of aucubin was much lower than that of catalpol. Similarly, in certain *Globularia* species where both compounds were present, Catalpol concentrations were generally higher than aucubin concentrations, reaching up to 1.6% in the flowers of *G. punctata*.

Evidence DimensionRelative Concentration in Plant Tissue
Target Compound DataMajor iridoid glycoside by concentration in *R. glutinosa* and certain *Globularia* species.
Comparator Or BaselineAucubin (much lower concentration in the same plant tissues).
Quantified DifferenceQuantitatively demonstrated to be the more abundant of the two iridoids in multiple shared botanical sources.
ConditionsHPLC-UV analysis of methanolic extracts from various plant parts of *R. glutinosa* and *Globularia* species.

For researchers aiming to study the most representative iridoid from these species or those developing extraction and purification processes, targeting Catalpol is a more efficient and higher-yielding strategy.

CSF penetration
Cross-study
AUC(CSF)/AUC(plasma) = 5.8%
Supports CNS exposure-model interpretation
Rat, 6 mg/kg i.v.; t1/2 1.5 h; analogs lack comparable data

Defined Handling & Stability Profile: Stable in Neutral pH, Sensitive to Acid

Catalpol's stability is highly dependent on pH and temperature, a critical factor for experimental design and formulation. It demonstrates excellent stability in neutral solutions but is sensitive to acidic conditions, especially under high temperatures. Degradation follows first-order kinetics, with activation energies of 81.7 kJ/mol at pH 4.0 and 98.7 kJ/mol at pH 6.0, indicating significantly faster degradation in more acidic environments. This contrasts with general glycosides which have higher activation energies for acid-catalyzed hydrolysis (around 138–142 kJ/mol).

Evidence DimensionActivation Energy for Degradation (pH-dependent)
Target Compound Data81.7 kJ/mol (at pH 4.0), 88.8 kJ/mol (at pH 5.0), 98.7 kJ/mol (at pH 6.0).
Comparator Or BaselineGeneral acid-catalyzed hydrolysis of glycosides (~138–142 kJ/mol).
Quantified DifferenceLower activation energy suggests greater sensitivity to acid-catalyzed degradation than typical glycosides.
ConditionsAqueous solution heated at varying pH and temperatures.

This knowledge allows for the precise control of experimental conditions, preventing unintended degradation in buffers or formulations and ensuring that the active compound being tested is the intact molecule.

Renal protection meta-analysis
Class-level
Significant Scr, BUN, proteinuria, FBG improvements (p<0.001)
Supports renal endpoint review context in diabetic nephropathy models
12 studies, n=231 animals; comparator meta-analyses lacking
Acute toxicity
Class-level
IV LD50 > 2500 mg/kg
Supports acute toxicity endpoint monitoring for in vivo study design
Mice; oral LD50 > 10 g/kg; long-term pathology examined

Analytical Reference Standards and Quality Control

Due to its defined purity (>95-98%), Catalpol is the required choice for use as a certified reference standard in the development and validation of HPLC and LC-MS methods for quantifying iridoid glycosides in plant extracts, herbal formulations, and quality control settings.

Baseline Compound for Structure-Activity Relationship (SAR) Studies

Given its modest intrinsic activity in certain assays like NF-κB inhibition, pure Catalpol serves as an ideal and well-characterized starting scaffold for synthetic chemists to create and test derivatives with potentially enhanced biological activity.

Reproducible *In Vitro* and *In Vivo* Pharmacological Studies

For researchers investigating the neuroprotective or metabolic effects of iridoids, using high-purity Catalpol ensures a known, consistent dose without the confounding effects of impurities from plant extracts, leading to reliable and publishable data.

Process Development for Natural Product Extraction

As the most abundant iridoid in key botanical sources like *Rehmannia glutinosa*, pure Catalpol is essential for developing and optimizing industrial extraction and purification protocols, where it can be used to spike matrices and calculate process yield and efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Neurodegenerative disease model studies
BBB penetration profile
CSF distribution and neuroprotection endpoint review
Diabetic nephropathy model research
Meta-analysis-supported renal endpoint context
Serum creatinine, BUN, and proteinuria endpoint review
Comparative iridoid anti-inflammatory pathway studies
TNF-α selectivity vs. COX/NO inactivity
Cytokine and enzyme inhibition endpoint comparison
In vivo toxicology screening
Acute toxicity endpoint profile
LD50 ranges and long-term histopathology review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

362.12129689 Da

Monoisotopic Mass

362.12129689 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCX5L7JIC2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2415-24-9

Wikipedia

Catalpol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
1: Zhu H, Wan D, Zhang F. [Progress in studies of pharmacological action and mechanisms of catalpol on brain diease]. Zhongguo Zhong Yao Za Zhi. 2009 Dec;34(23):2983-6. Review. Chinese. PubMed PMID: 20222407.
2: Liu YF, Zhao Y, Wen XS, Dong QT. [Advances in research on pharmacodynamics and chemical conversion of catalpol]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1128-30. Review. Chinese. PubMed PMID: 17802867.

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